molecular formula C10H6N8O5 B14146769 3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione CAS No. 75319-57-2

3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione

Cat. No.: B14146769
CAS No.: 75319-57-2
M. Wt: 318.21 g/mol
InChI Key: KLYIHEUFYSXCCD-QDEBKDIKSA-N
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Description

3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features a pyrimido-triazine core with a nitrofurfurylidene hydrazino substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimido-triazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the nitrofurfurylidene hydrazino group: This step may involve the reaction of the pyrimido-triazine intermediate with 5-nitrofurfural and hydrazine under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Batch or continuous flow reactors: to ensure consistent product quality.

    Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione may undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with DNA or RNA: Affecting gene expression or replication.

    Generation of reactive oxygen species (ROS): Inducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimidine derivatives: Compounds with similar core structures but different substituents.

    Triazine-based compounds: Other compounds with a triazine core but different functional groups.

Uniqueness

3-(2-(5-Nitrofurfurylidene)hydrazino)pyrimido(4,5-e)-as-triazine-6(5H),8(7H)-dione is unique due to its specific combination of a pyrimido-triazine core and a nitrofurfurylidene hydrazino group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

75319-57-2

Molecular Formula

C10H6N8O5

Molecular Weight

318.21 g/mol

IUPAC Name

3-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C10H6N8O5/c19-8-6-7(13-10(20)14-8)12-9(17-15-6)16-11-3-4-1-2-5(23-4)18(21)22/h1-3H,(H3,12,13,14,16,17,19,20)/b11-3+

InChI Key

KLYIHEUFYSXCCD-QDEBKDIKSA-N

Isomeric SMILES

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC2=NC3=C(C(=O)NC(=O)N3)N=N2

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NNC2=NC3=C(C(=O)NC(=O)N3)N=N2

Origin of Product

United States

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